L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-
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Overview
Description
L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Each amino acid in the sequence contributes to the overall properties and functionality of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: where the activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, which can further react to form cross-linked products.
Scientific Research Applications
L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, the peptide could bind to a receptor, triggering a signaling cascade that leads to a physiological response. The molecular targets and pathways involved would vary based on the peptide’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine
- L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-valine
Uniqueness
L-Aspartic acid, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C33H44N6O10 |
---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C33H44N6O10/c1-18(2)13-24(31(46)39-26(33(48)49)16-28(42)43)38-32(47)25(15-20-7-5-4-6-8-20)37-27(41)17-35-29(44)19(3)36-30(45)23(34)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,40H,13-17,34H2,1-3H3,(H,35,44)(H,36,45)(H,37,41)(H,38,47)(H,39,46)(H,42,43)(H,48,49)/t19-,23+,24+,25+,26+/m1/s1 |
InChI Key |
NWODUEPPSUSRSI-DDFGHHCKSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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